

# Spectroscopic and Structural Elucidation of Indole-based Carboxylic Acids: A Technical Overview

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Compound of Interest		
Compound Name:	(S)-2-(1H-Indol-1-yl)propanoic acid	
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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **(S)-2-(1H-Indol-1-yl)propanoic acid** did not yield specific, publicly available datasets. The information presented in this guide pertains to its constitutional isomer, 1H-Indole-3-propanoic acid, and serves as a representative technical guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The experimental protocols provided are general methodologies applicable to this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to characterize indole-propanoic acid derivatives. The data is presented in a structured format to facilitate understanding and application in research and development settings.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for 1H-Indole-3-propanoic acid.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of 1H-Indole-3-propanoic acid



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.71	d	1H	Ar-H
7.49	d	1H	Ar-H
7.24	t	1H	Ar-H
7.20	S	1H	Ar-H (indole C2-H)
7.16	t	1H	Ar-H
3.03	t	2H	-CH2-COOH
2.57	t	2H	Ar-CH <sub>2</sub> -

Solvent: H<sub>2</sub>O, Frequency: 500 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

Chemical Shift (δ) ppm	Assignment
174.0	C=O (Carboxylic Acid)
136.4	Aromatic C
127.2	Aromatic C
122.1	Aromatic C
121.4	Aromatic C
119.3	Aromatic C
118.8	Aromatic C
114.2	Aromatic C
111.4	Aromatic C
34.5	-CH2-COOH
24.8	Ar-CH₂-



Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Peak List for 1H-Indole-3-propanoic acid

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3300-2500	O-H stretch (broad, characteristic of carboxylic acid dimers)
~3000	C-H stretch (aromatic and aliphatic)
1725-1700	C=O stretch (carbonyl of carboxylic acid)

Note: The IR spectrum of carboxylic acids typically shows a very broad O-H stretching band due to hydrogen bonding.[2]

Table 4: Mass Spectrometry (MS) Data for 1H-Indole-3-propanoic acid

m/z	Relative Intensity (%)	Proposed Fragment
189.0	24.10	[M] <sup>+</sup> (Molecular Ion)
130.0	99.99	[M - COOH - H]+
131.0	9.70	[M - COOH]+
115.0	5.50	
77.0	6.20	[C <sub>6</sub> H <sub>5</sub> ]+

Ionization Method: Electron Ionization (EI)[1]

## **Detailed Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR of N-Substituted Amino Acids



#### Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a clean, dry vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.
- If the solution contains solid particles, it should be filtered through a small cotton plug in the pipette.

#### Data Acquisition:

- The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H and 100 MHz or higher for <sup>13</sup>C.
- For ¹H NMR, a standard pulse program is used. For quantitative measurements, a sufficient relaxation delay (e.g., 5 times the longest T1) should be set.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
  commonly tetramethylsilane (TMS) at 0.00 ppm.

#### 2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Compounds (Thin Film Method)[3]

#### Sample Preparation:

 Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]



- Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
  [3]
- Using a pipette, drop a small amount of the solution onto the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]
- Data Acquisition:
  - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample holder.
  - Acquire the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.
  - The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- 2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Organic Acids

- Sample Preparation:
  - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[4]
  - Dilute the stock solution to a final concentration of around 1-10 μg/mL with the same solvent or a mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).[4][5]
  - Filter the final solution through a 0.2 μm syringe filter to remove any particulate matter.
- Data Acquisition:

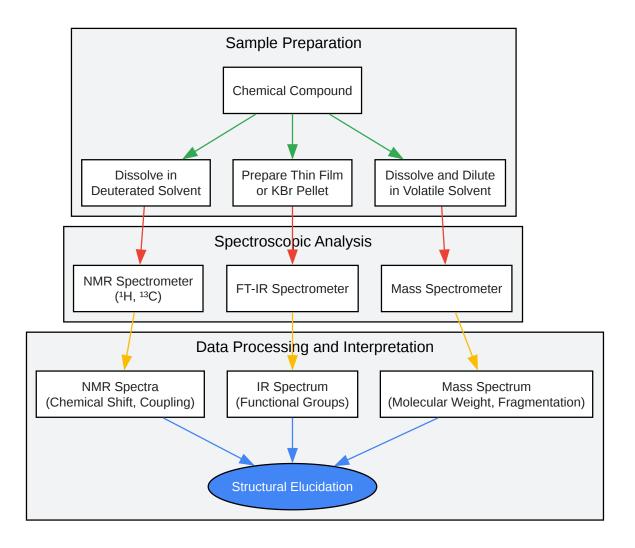


- The sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
- The analysis is performed in either positive or negative ion mode. For carboxylic acids,
  negative ion mode ([M-H]<sup>-</sup>) is often preferred.[6][7]
- The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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